

physical and chemical properties of 3-Chloro-triazolo[4,3-b]pyridazine

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Compound of Interest

Compound Name: 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Introduction: The Versatile Heterocyclic Core

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of many biologically active molecules, and among these, the[1][2][3]triazolo[4,3-b]pyridazine core has emerged as a "privileged scaffold." This bicyclic aromatic system is a potent pharmacophore, integral to the development of targeted therapeutics.[4][5] This guide focuses on a key derivative and versatile building block: 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 33050-36-1).

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the compound's properties and its synthetic utility. We will explore its physicochemical characteristics, detailed synthesis protocols, core reactivity, and its proven applications, grounding all claims in verifiable data and established scientific literature.

Section 1: Core Physicochemical Properties

The physical properties of a synthetic intermediate dictate its handling, storage, and application in subsequent reactions. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically supplied as a white to off-white solid, a form that lends itself well to standard laboratory weighing and dissolution procedures.[6]

Data Summary Table

For ease of reference, the fundamental physicochemical properties are summarized below. These values are critical for reaction planning, solvent selection, and analytical method development.

Property	Value	Source(s)
CAS Number	33050-36-1	[1][2]
Molecular Formula	C ₅ H ₃ CIN ₄	[2][3]
Molecular Weight	154.56 g/mol	[2][3]
Appearance	White powder / Whitish gum	[6]
Density	1.7 ± 0.1 g/cm ³ (Predicted)	[7]
LogP	1.19 (Predicted)	[7]
Index of Refraction	1.792 (Predicted)	[7]

Solubility and Storage

- Solubility:** While detailed quantitative solubility data is not widely published, empirical evidence from synthetic procedures indicates solubility in polar aprotic solvents like ethyl acetate and methanol mixtures. Its moderate predicted LogP suggests a balance of hydrophilicity and lipophilicity, a desirable trait in many drug development contexts.
- Stability and Storage:** As a chlorinated heterocycle, long-term stability is best maintained under controlled conditions. The recommended storage protocol is under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2] This precaution mitigates potential degradation from atmospheric moisture and minimizes the risk of slow decomposition, ensuring the compound's purity and reactivity are preserved for downstream applications.

Section 2: Synthesis and Spectroscopic Elucidation

The reliable synthesis of this building block is crucial for its application. Several routes have been reported; however, a common and effective laboratory-scale method involves the chlorination of the corresponding triazolopyridazinol.

Experimental Protocol: Synthesis from[1][2] [3]triazolo[4,3-b]pyridazin-3-ol

This protocol is based on established chlorination procedures for heterocyclic alcohols, utilizing a potent chlorinating agent like phosphorus trichloride (POCl_3) or phosphorus oxychloride.[6] The causality for this choice lies in the agent's efficacy in converting hydroxyl groups on electron-deficient rings to chlorides.

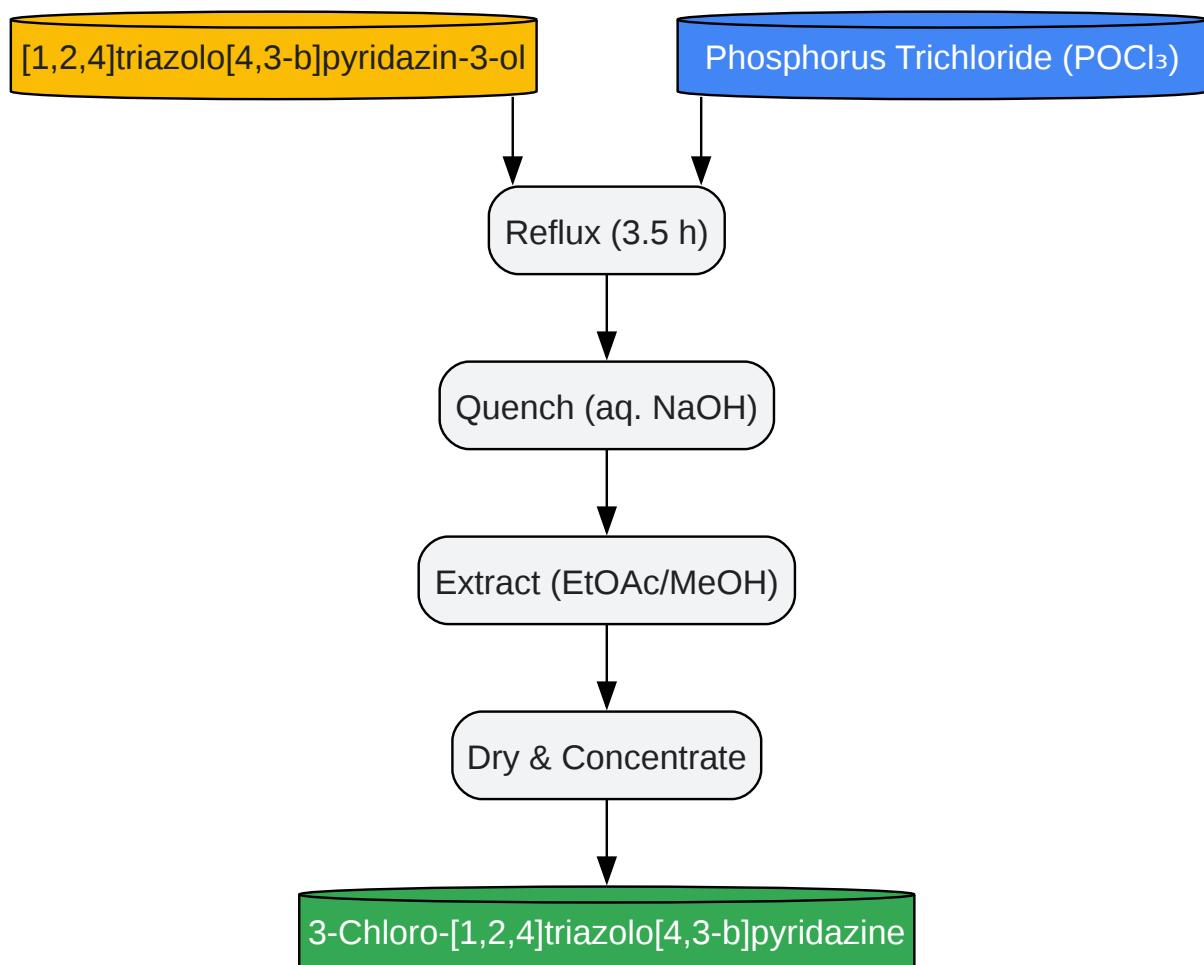
Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus trichloride (used as both reagent and solvent, approx. 10-15 volumes).
- **Heating:** Stir the mixture at reflux for approximately 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.
- **Quenching:** After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a chilled aqueous solution of sodium hydroxide (e.g., 4N NaOH). This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The goal is to neutralize the excess phosphorus trichloride and adjust the pH.
- **Extraction:** The resulting aqueous mixture is then thoroughly extracted with an organic solvent. A common choice is a 90:10 mixture of ethyl acetate/methanol to ensure the polarity is sufficient to extract the product.[6]
- **pH Adjustment & Re-extraction:** The aqueous phase should be checked and, if still acidic, brought to a basic pH (e.g., pH 11) with concentrated NaOH . This ensures the deprotonation

of any remaining product, maximizing its partitioning into the organic phase during a second extraction.[6]

- Drying and Concentration: Combine all organic phases and dry them over a suitable drying agent like anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product, often an off-white gum or solid, can be further purified. Recrystallization from a suitable solvent like ethyl acetate or purification via column chromatography on silica gel will yield the final 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a white powder.[6]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. While detailed, assigned NMR spectra for this specific isomer are not prevalent in peer-reviewed literature, its identity is unequivocally confirmed by mass spectrometry.

- Mass Spectrometry: The mass spectrum provides definitive evidence of successful synthesis. Electron spray ionization (ESI) typically shows a protonated molecular ion $[M+H]^+$ at m/z 155.^[6] The characteristic isotopic pattern of a single chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) would also be observable, confirming the presence of the chloro-substituent.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While primary literature spectra are elusive, we can predict the expected signals based on the structure and data from close analogs like 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
 - ^1H NMR: The molecule possesses three aromatic protons. We would expect three distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridazine ring would likely appear as doublets due to coupling with their ortho neighbors, while the proton on the triazole ring would be a singlet.
 - ^{13}C NMR: Five signals corresponding to the five carbon atoms in the bicyclic system are expected. The carbon atom bonded to the chlorine (C3) would be significantly influenced by the electronegative halogen. The other carbons would appear in the typical aromatic region for such aza-heterocycles.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine lies in its reactivity, which is dominated by the chloro-substituent at the 3-position. This position is activated towards nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), making it an excellent electrophilic partner for a wide array of nucleophiles.

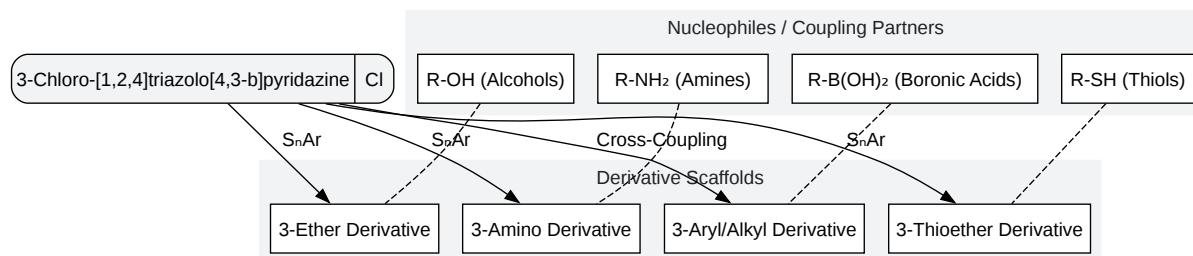
The causality for this reactivity stems from the electron-withdrawing nature of the fused triazole and pyridazine rings, which stabilizes the intermediate Meisenheimer complex formed during the $S_{n}Ar$ reaction. This makes the displacement of the chloride ion energetically favorable.

Core Reactivity: Nucleophilic Aromatic Substitution ($S_{n}Ar$)

The primary utility of this compound is to serve as an anchor point for introducing diverse functional groups. This is the cornerstone of library synthesis in drug discovery programs. Common nucleophiles include:

- Amines ($R-NH_2$): Reaction with primary or secondary amines is a foundational method for creating libraries of substituted aminotriazolopyridazines. These derivatives are extensively explored as kinase inhibitors.[4][8]
- Alcohols/Phenols ($R-OH$): Formation of ether linkages by reacting with alcohols or phenols (often as their corresponding alkoxides/phenoxides) introduces new pharmacophoric elements.
- Thiols ($R-SH$): Thioether derivatives are readily prepared via reaction with thiols, providing another avenue for structural diversification.
- Organometallic Reagents: Cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form new carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups at the 3-position.

Reactivity and Derivatization Diagram



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Caption: Key reactivity pathways for derivatizing the triazolopyridazine core.

Section 4: Applications in Research and Development

The^[1]^[2]^[3]triazolo[4,3-b]pyridazine scaffold is not merely a synthetic curiosity; it is a well-validated core in multiple areas of applied chemical research.

- Oncology Drug Discovery: Derivatives of this scaffold have shown potent inhibitory activity against key cancer-related targets. For instance, novel substituted triazolo[4,3-b]pyridazines have been designed and synthesized as dual inhibitors of c-Met and Pim-1 kinases, which are implicated in tumor cell proliferation, survival, and metastasis.^[4]^[5]
- Infectious Disease Research: The scaffold is a critical component in the development of novel anti-parasitic agents. Leads for treating cryptosporidiosis, a severe diarrheal disease, have been identified based on this core structure.^[9] Furthermore, related triazolopyrazine structures have been investigated for antimalarial activity.^[10]
- Agrochemicals: The inherent biological activity of the pyridazine ring system extends to agriculture. Derivatives are actively investigated for use as herbicides, fungicides, and plant growth regulators, leveraging the scaffold's ability to interact with biological targets in pests and plants.^[11]

- Materials Science: While less explored, the rigid, planar, and electron-deficient nature of this heterocyclic system makes it a candidate for incorporation into advanced materials, such as polymers requiring high thermal stability and specific electronic properties.[12]

Section 5: Safety and Handling

As with all laboratory chemicals, proper handling of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is essential.

- Hazard Identification: It is classified with the hazard code "Xi," indicating it is an irritant.[7] Direct contact with eyes, skin, and mucous membranes should be avoided. Inhalation of the powder should be prevented.
- Recommended PPE: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
- Handling: All manipulations should be performed within a chemical fume hood to minimize inhalation exposure.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the 2-8°C recommendation.[2]

By understanding and respecting these properties, researchers can safely and effectively harness the synthetic potential of this valuable heterocyclic building block.

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